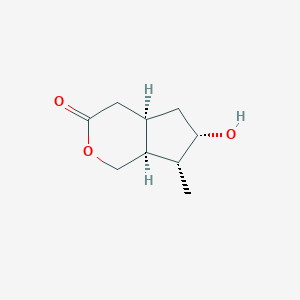

Isoboonein

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXVBIWZBJGSX-XUTVFYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447591 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99946-04-0 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

isoborneol CAS number and identifiers

An In-depth Technical Guide to Isoborneol: Identifiers, Properties, and Biological Activity

Introduction

Isoborneol is a bicyclic monoterpenoid alcohol, a terpene derivative that exists as a white solid with a characteristic sharp, camphor-like odor.[1][2] It is an isomer of borneol, with the only difference being the stereochemical position of the hydroxyl group; in isoborneol, it is in the exo position, while in borneol it is in the endo position.[3] Being chiral, isoborneol exists as two enantiomers.[3] This compound is a component of essential oils from various medicinal plants and is recognized for its antioxidant, neuroprotective, and antiviral properties.[2][4] Industrially, it serves as a key intermediate in the synthesis of camphor and is widely used as a fragrance and flavoring agent.[4][5] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and insights into its mechanisms of biological action for researchers, scientists, and drug development professionals.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical in research and development. Isoborneol is registered under various systems, with the racemic mixture having a primary CAS Number of 124-76-5.[3] The individual enantiomers have distinct identifiers.

Table 1: Chemical Identifiers for Isoborneol

| Identifier Type | Racemic (DL)-Isoborneol | (-)-Isoborneol | (+)-Isoborneol |

|---|---|---|---|

| CAS Number | 124-76-5[3] | 10334-13-1[3] | 16725-71-6[3] |

| PubChem CID | 18345891[6] | 6321405[1] | 6973640[3] |

| IUPAC Name | (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol[1] | (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol[1] | (1S,2S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |

| EC Number | 204-712-4[1] | - | 208-080-0[1] |

| UNII | L88RA8N5EG[3] | 20U67Z994U[3] | 8GDX32M6KF[3] |

| Synonyms | DL-Isoborneol, Isocamphol, exo-2-Bornyl alcohol[1][7] | L-Isoborneol[1] | - |

Physicochemical Properties

The physical and chemical properties of isoborneol are fundamental to its application in various fields, from fragrance formulation to its role as a chemical intermediate.

Table 2: Physicochemical Data for Isoborneol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O[1] |

| Molecular Weight | 154.25 g/mol[1] |

| Appearance | White to off-white crystalline solid[1] |

| Odor | Piney, camphor-like[1][4] |

| Melting Point | 212–214 °C (in a sealed tube)[3][5] |

| Boiling Point | 212 °C[1] |

| Flash Point | 60 °C (150 °F) (closed cup)[1] |

| Density | 1.011 g/cm³ at 20 °C[1] |

| Water Solubility | 738 mg/L at 25 °C (practically insoluble)[1][5] |

| Solubility in Other Solvents | Very soluble in ethanol, diethyl ether, and chloroform; soluble in benzene.[1] |

| LogP (Octanol/Water) | 2.7[1] |

| Stability | Stable under recommended storage conditions.[1] |

Experimental Protocols

The synthesis of isoborneol is well-established, with common industrial methods involving the hydration of camphene or the reduction of camphor.

Protocol 1: Synthesis from Camphene via Esterification and Saponification

This is a common indirect industrial method for producing isoborneol.

-

Esterification :

-

Charge a reaction vessel with 10 g of α-camphene, 25 g of acetic acid, and a composite catalyst (e.g., 0.1–1 g tartaric acid and 0.1–0.5 g boric acid).[1]

-

Maintain the reaction temperature at 70 °C with magnetic stirring (e.g., 500 rpm) for 16 hours to produce isobornyl acetate.[1]

-

After the reaction, cool the product and recover the catalyst via filtration.[1]

-

Wash the product with water in a separatory funnel to remove excess acetic acid.[1]

-

-

Saponification :

-

Prepare a saponification solution by mixing a 40-46% aqueous sodium hydroxide solution with a polar solvent like methanol or acetone.[8]

-

Continuously pump the isobornyl acetate and the saponification solution into a reactor (e.g., oscillatory flow reactor) at a controlled temperature (70-80 °C).[8]

-

The reaction yields isoborneol and sodium acetate. The resulting mixture is then subjected to distillation to recover the polar solvent.[8]

-

The remaining solution is layered, and the oil phase containing isoborneol is washed with water until neutral.[8]

-

Finally, pure isoborneol is obtained as white crystals through evaporation and crystallization.[8]

-

Protocol 2: Synthesis via Reduction of Camphor

This method is a classic oxidation-reduction sequence often used in teaching laboratories.

-

Oxidation of Borneol (to produce Camphor, if starting from Borneol) : An alcohol (borneol) is first oxidized to a ketone (camphor) using an oxidizing agent like sodium hypochlorite (bleach) in an aqueous solution.[6]

-

Reduction of Camphor :

-

In a reaction flask, dissolve camphor (e.g., 0.2 g) in a suitable solvent such as methanol.[7]

-

Add a reducing agent, sodium borohydride (NaBH₄) (e.g., 0.05 g), to the solution.[7] Sodium borohydride provides a source of nucleophilic hydride ions.

-

The hydride attacks the electrophilic carbonyl carbon of camphor. Due to steric hindrance from the gem-dimethyl bridge, the attack preferentially occurs from the endo (bottom) face, leading to the formation of the exo alcohol, isoborneol, as the major product.[9]

-

The resulting alkoxide is then protonated by the methanol solvent to yield the final alcohol products, isoborneol and a smaller amount of borneol.[10]

-

The product can be isolated by extraction with a solvent like diethyl ether, followed by drying and evaporation of the solvent.[3]

-

Biological Activity and Signaling Pathways

Recent research has highlighted the therapeutic potential of isoborneol, particularly its neuroprotective and antiviral effects.

Neuroprotective Mechanism of Action

Isoborneol has demonstrated significant protective effects against neurotoxicity in models of Parkinson's disease.[4] Its mechanism involves mitigating oxidative stress and inhibiting apoptotic pathways. In human neuroblastoma SH-SY5Y cells, the neurotoxin 6-hydroxydopamine (6-OHDA) induces cell death by increasing reactive oxygen species (ROS), elevating intracellular calcium, and triggering the mitochondrial apoptosis cascade.[4][5]

Isoborneol intervenes in this process through several key actions:

-

Antioxidant Effect : It directly reduces the generation of ROS induced by 6-OHDA.[4][5]

-

Modulation of Apoptotic Proteins : It prevents the 6-OHDA-induced decrease in the Bax/Bcl-2 ratio, which is critical for maintaining mitochondrial membrane integrity.[4][5]

-

Inhibition of Apoptotic Executioners : By stabilizing the mitochondria, it prevents the release of Cytochrome C into the cytosol and subsequently blocks the activation of Caspase-3, a key executioner of apoptosis.[4][5]

-

Regulation of Kinase Pathways : Isoborneol inhibits the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) and restores the activity of the pro-survival Protein Kinase C (PKC).[4][5]

Caption: Neuroprotective signaling pathway of Isoborneol against toxin-induced apoptosis.

Antiviral Activity

Isoborneol has been identified as a potent inhibitor of herpes simplex virus type 1 (HSV-1).[11] Its antiviral mechanism is twofold: it directly inactivates the virus and also inhibits a crucial step in its replication cycle. Specifically, isoborneol prevents the proper glycosylation of viral polypeptides.[11] This action disrupts the maturation of essential viral glycoproteins, such as gB and gD, which are necessary for viral entry and cell-to-cell spread.[11][12] Notably, this inhibitory effect is specific to viral glycoproteins, as the glycosylation of host cell polypeptides is not significantly affected.[11]

Safety and Handling

Isoborneol is classified as a flammable solid and can cause skin irritation.[8][13][14]

-

Handling : Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[8][13][14]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and appropriate clothing to prevent skin exposure.[8][13]

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[8]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]

Conclusion

Isoborneol is a multifaceted monoterpenoid with significant applications in both industrial and biomedical fields. Its well-defined chemical properties and synthesis routes make it a readily accessible compound for research. Furthermore, its demonstrated neuroprotective and antiviral activities, rooted in specific molecular mechanisms, present promising avenues for the development of new therapeutic agents. This guide provides the foundational technical information necessary for scientists and researchers to effectively work with and explore the potential of isoborneol.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis Of Isoborneol - 395 Words | Bartleby [bartleby.com]

- 4. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. studypool.com [studypool.com]

- 8. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]

- 9. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]

- 10. youtube.com [youtube.com]

- 11. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Isoborneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoborneol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in a variety of plant species. It is an isomer of borneol, and its presence in essential oils contributes to their characteristic aroma and potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of isoborneol, detailing its quantitative occurrence in various plants. It further outlines the experimental protocols for the extraction and analysis of isoborneol from these natural matrices. Additionally, this guide elucidates the biosynthetic pathway of isoborneol in plants, offering a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Isoborneol (C₁₀H₁₈O) is a white solid organic compound with a camphor-like odor. It exists as two enantiomers, (+)-isoborneol and (-)-isoborneol. This monoterpenoid is a constituent of the essential oils of numerous plants and is recognized for its potential biological activities, which has garnered interest in its application in the pharmaceutical and fragrance industries. Understanding the natural sources and the variability of isoborneol content is crucial for its sustainable exploitation and for the standardization of isoborneol-containing products.

Natural Sources of Isoborneol

Isoborneol is found in a diverse range of plant species, often as a component of their essential oils. The concentration of isoborneol can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction.

Quantitative Data of Isoborneol in Various Plant Species

The following table summarizes the quantitative data of isoborneol found in the essential oils of several well-documented plant sources. The data has been compiled from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

| Plant Species | Family | Plant Part | Isoborneol Content (% w/w of Essential Oil) | Reference(s) |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | 0.20 - 14.89 | [1][2] |

| Cinnamomum camphora (Camphor Tree) | Lauraceae | Leaves | 5.0 - 8.1 | [3] |

| Valeriana officinalis (Valerian) | Caprifoliaceae | Leaf Essential Oil | 1.53 - 15.3 | [4] |

| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial Parts | Traces to significant amounts | [4] |

| Salvia officinalis (Sage) | Lamiaceae | Essential Oil | up to 7.9 | [4] |

| Blumea balsamifera | Asteraceae | Leaves | Variable, analyzed alongside borneol and camphor | [5] |

Note: The reported percentages can exhibit considerable variation due to the factors mentioned above.

Experimental Protocols

The extraction and quantification of isoborneol from natural sources typically involve two main stages: extraction of the essential oil from the plant matrix and subsequent analysis of the oil's chemical composition.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.[6] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed and collected. The essential oil, being immiscible with water, can then be separated.

Detailed Methodology:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, stems) is harvested and, if necessary, cut into smaller pieces to increase the surface area for efficient extraction.[6]

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).[2]

-

Distillation Process: Steam is introduced into the still, permeating the plant material and causing the volatile essential oils to vaporize. The temperature is maintained at or near the boiling point of water (100°C). The duration of distillation can vary from 30 minutes to several hours depending on the plant material.[7][8]

-

Condensation and Collection: The vapor mixture passes through a water-cooled condenser, where it liquefies. The condensate, a mixture of essential oil and hydrosol (distilled water saturated with some volatile compounds), is collected in the receiving vessel.[6]

-

Separation: Due to the difference in density and immiscibility, the essential oil will typically form a separate layer from the hydrosol. The two layers can be separated using a separatory funnel.[2]

-

Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, airtight container at a cool temperature to prevent degradation.[7]

Experimental Workflow for Steam Distillation:

Caption: Workflow of essential oil extraction using steam distillation.

Analysis of Isoborneol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.[9][10]

Detailed Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable volatile solvent (e.g., n-hexane, dichloromethane, or ethyl acetate) to an appropriate concentration (typically in the range of µg/mL).[11] An internal standard may be added for more accurate quantification.

-

GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert carrier gas (usually helium or hydrogen) through a long, thin capillary column.[9] The column is coated with a stationary phase. Compounds in the mixture separate based on their boiling points and their interactions with the stationary phase.

-

MS Detection and Identification: As each compound elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a spectral library for identification.[9]

-

Quantification: The area of the peak corresponding to isoborneol in the gas chromatogram is proportional to its concentration in the sample. By comparing the peak area to that of a known standard, the amount of isoborneol can be quantified.

Typical GC-MS Parameters for Monoterpene Analysis:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 - 280°C |

| Oven Temperature Program | Initial temperature of 50-60°C, hold for a few minutes, then ramp at 3-5°C/min to a final temperature of 240-300°C |

| Ion Source Temperature | 200 - 230°C |

| Mass Range | 35 - 400 m/z |

Note: These parameters may need to be optimized depending on the specific instrument and the complexity of the essential oil being analyzed.[9][11][12]

GC-MS Analysis Workflow:

Caption: Workflow for the analysis of isoborneol using GC-MS.

Biosynthesis of Isoborneol in Plants

Isoborneol, like other monoterpenes, is synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which primarily occurs in the plastids.[13][14]

Key Enzymatic Steps:

-

Formation of Geranyl Pyrophosphate (GPP): The MEP pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). One molecule of IPP and one molecule of DMAPP are condensed by the enzyme GPP synthase to form the ten-carbon compound, geranyl pyrophosphate (GPP), which is the universal precursor for all monoterpenes.[14]

-

Cyclization to Bornyl Pyrophosphate: GPP is then cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form (+)-bornyl pyrophosphate.[14][15]

-

Hydrolysis to Borneol and Isoborneol: Bornyl pyrophosphate is subsequently hydrolyzed to borneol.[16] The formation of isoborneol is often considered to occur through the reduction of camphor, which itself is formed by the oxidation of borneol.[17] However, some studies suggest the possibility of direct enzymatic conversion from bornyl pyrophosphate or other intermediates.

Biosynthesis Pathway of Borneol and Isoborneol:

Caption: Simplified biosynthetic pathway of borneol and isoborneol.

Regulation of Monoterpene Biosynthesis

The biosynthesis of monoterpenes, including isoborneol, is a tightly regulated process influenced by both developmental and environmental factors.[1][13] The expression of key enzymes in the pathway, such as those in the MEP pathway and specific terpene synthases like BPPS, is often transcriptionally regulated.[18][19] Factors such as light, temperature, and herbivory can modulate the expression of these genes, leading to changes in the production and emission of volatile monoterpenes.[20] Plant hormones, like jasmonates, are also known to play a role in signaling pathways that upregulate terpene biosynthesis as a defense mechanism.[19]

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of isoborneol, with a focus on quantitative data, experimental protocols for its extraction and analysis, and its biosynthetic pathway in plants. The information presented herein serves as a valuable resource for researchers and professionals engaged in the study and utilization of this important natural compound. Further research is warranted to explore a wider range of plant species for their isoborneol content and to fully elucidate the regulatory networks governing its biosynthesis, which will be crucial for optimizing its production and application in various industries.

References

- 1. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clawhammersupply.com [clawhammersupply.com]

- 3. Phytochemistry and Applications of Cinnamomum camphora Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. hbnobulk.com [hbnobulk.com]

- 7. mjae.journals.ekb.eg [mjae.journals.ekb.eg]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scitepress.org [scitepress.org]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]

- 16. Camphor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Biosynthesis, regulation and properties of plant monoterpenoids | Semantic Scholar [semanticscholar.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between Borneol and Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borneol and isoborneol are bicyclic monoterpenoid alcohols with the same chemical formula (C₁₀H₁₈O) but distinct stereochemical structures. This difference in the spatial arrangement of their hydroxyl group leads to significant variations in their physicochemical properties, spectroscopic signatures, and pharmacological activities. This technical guide provides a comprehensive overview of the core differences between borneol and isoborneol, including a detailed comparison of their physical and spectroscopic data, standardized experimental protocols for their differentiation, and an examination of their differential effects on biological signaling pathways.

Introduction

Borneol and isoborneol are diastereomers, specifically epimers, differing in the stereochemistry at the C2 carbon of the bornane skeleton. In borneol, the hydroxyl group is in the endo position, while in isoborneol, it occupies the exo position.[1][2][3] This seemingly minor structural variance has profound implications for their chemical reactivity, biological receptor interactions, and ultimately, their therapeutic potential. Understanding these differences is critical for researchers in natural product chemistry, pharmacology, and drug development for the accurate identification, quality control, and targeted application of these isomers.

Physicochemical Properties

The stereochemical disparity between borneol and isoborneol gives rise to measurable differences in their physical properties. These are summarized in the table below.

| Property | Borneol | Isoborneol | Reference(s) |

| Synonyms | endo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | [2][3] |

| Appearance | White crystalline solid | White crystalline solid | [4][5] |

| Odor | Sharp, camphor-like, piney | Balsamic, camphoraceous, woody | [4][5] |

| Melting Point | 208 °C | 212-214 °C | [2][3] |

| Boiling Point | 213 °C | Not applicable (sublimes) | [2] |

| Solubility in Water | Slightly soluble | Slightly soluble | [4][6] |

| Density | 1.011 g/cm³ (at 20 °C) | Not specified | [2] |

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for distinguishing between borneol and isoborneol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The different spatial environments of the protons in borneol and isoborneol lead to distinct chemical shifts in their ¹H NMR spectra. The most significant difference is observed for the proton attached to the carbon bearing the hydroxyl group (C2-H).

| Proton | Borneol (δ, ppm) | Isoborneol (δ, ppm) | Reference(s) |

| C2-H | ~4.0 (multiplet) | ~3.6 (multiplet) | [7][8] |

| -OH | ~2.0 | ~2.5 | [9][10] |

The C2 proton in borneol is in the exo position and experiences less shielding, resulting in a downfield shift compared to the endo C2 proton in isoborneol.

Infrared (IR) Spectroscopy

The key vibrational difference in the IR spectra of borneol and isoborneol is the stretching frequency of the hydroxyl (-OH) group.

| Functional Group | Borneol (cm⁻¹) | Isoborneol (cm⁻¹) | Reference(s) |

| -OH Stretch | ~3600-3650 (sharp) | ~3200-3400 (broad) | [5] |

| C=O Stretch (of Camphor) | Not present | Not present (present in precursor at ~1700-1750) | [11][12] |

The broader -OH peak in isoborneol is attributed to greater intermolecular hydrogen bonding due to the more sterically accessible exo position of the hydroxyl group.

Experimental Protocols

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte (borneol or isoborneol) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Analysis: Identify and integrate the characteristic peaks for the C2-H and -OH protons to differentiate between the isomers.

Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Record the spectrum and identify the characteristic absorption bands, particularly the -OH stretching vibration, to distinguish between borneol and isoborneol.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-300 m/z.

-

-

Analysis: The two isomers will have different retention times. The mass spectra can be used for confirmation by comparing with a library database. Derivatization with a chiral reagent can be employed for the separation of enantiomers.[6][9]

Differential Biological Activities and Signaling Pathways

Borneol and isoborneol exhibit distinct pharmacological profiles, including differences in their anti-inflammatory and neuroprotective effects, as well as their ability to modulate drug transporters like P-glycoprotein (P-gp).

Modulation of P-glycoprotein and the NF-κB Signaling Pathway

Borneol has been shown to depress the function of P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in the blood-brain barrier and in multidrug resistance in cancer.[4][13] This effect is mediated, at least in part, through the activation of the NF-κB signaling pathway.[4] Isoborneol also interacts with P-gp, suggesting a shared but potentially distinct mechanism of action.[14] The diagram below illustrates the known pathway for borneol's effect on P-gp expression.

References

- 1. scribd.com [scribd.com]

- 2. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. magritek.com [magritek.com]

- 8. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]

- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 10. brainly.com [brainly.com]

- 11. brainly.com [brainly.com]

- 12. chegg.com [chegg.com]

- 13. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Borneol and Isoborneol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of borneol and isoborneol, two bicyclic monoterpenoid alcohols. Detailing their structural relationships, physical and spectroscopic properties, and standard experimental procedures, this document serves as a critical resource for professionals engaged in synthetic chemistry, natural product analysis, and drug development.

Introduction to Stereoisomerism in Borneol and Isoborneol

Borneol and isoborneol are stereoisomers with the chemical formula C₁₀H₁₈O. They share the same rigid bicyclo[2.2.1]heptane carbon skeleton as the ketone camphor, from which they are commonly derived. The key structural difference lies in the spatial orientation of the hydroxyl (-OH) group at the C2 position.

-

Diastereomers : Borneol and isoborneol are diastereomers of each other.[1] Specifically, they are classified as endo-exo isomers. In borneol, the hydroxyl group is in the endo position, oriented towards the interior of the bicyclic system and syn to the longest bridge.[1][2] In isoborneol, the hydroxyl group is in the exo position, pointing away from the longest bridge.[1][3] This difference in spatial arrangement, while not creating a mirror image, results in distinct physical and chemical properties.[1]

-

Enantiomers : The presence of multiple chiral centers means that both borneol and isoborneol are chiral molecules and exist as pairs of enantiomers (non-superimposable mirror images).[2] These are designated as (+)/(-) or d/l forms based on the direction they rotate plane-polarized light.[2] Consequently, there are four primary stereoisomers derived from camphor: (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol.[4]

The stereochemical relationships are critical in synthesis and application, as different isomers can exhibit varied biological activities and pharmacological profiles. The composition of commercial borneol products can vary significantly, with "synthetic borneol" often containing all four stereoisomers, while "semi-synthetic borneol" (derived from natural (+)-camphor) typically contains (+)-borneol and (-)-isoborneol.[4][5]

Quantitative Data Summary

The distinct stereochemistry of borneol and isoborneol isomers gives rise to measurable differences in their physical and spectroscopic properties.

Table 1: Physical Properties of Borneol and Isoborneol Stereoisomers

| Property | (+)-Borneol | (-)-Borneol | (±)-Borneol | (+)-Isoborneol | (-)-Isoborneol | (±)-Isoborneol |

| CAS Number | 464-43-7 | 464-45-9 | 507-70-0 | 16725-71-6 | 10334-13-1 | 124-76-5 |

| Melting Point | 208 °C[2] | 204 °C[6] | 208 °C[2] | 212-214 °C[3] | 212-214 °C[3] | 210-215 °C[3] |

| Boiling Point | 213 °C[2] | 210 °C[6] | 213 °C[2] | ~212 °C[7] | ~212 °C[7] | ~212 °C[7] |

| Specific Rotation [α]D | +37.7° (c=5, EtOH)[8] | -35.3° (c=5, EtOH)[9] | 0° | +34.3° (inferred) | -34.3° (c=10, EtOH) | 0° |

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

The following data represents key diagnostic signals for borneol and isoborneol in CDCl₃. The proton attached to the hydroxyl-bearing carbon (H-2) is a particularly useful diagnostic marker.

| Compound | Nucleus | H/C-2 | H/C-3 (endo) | H/C-3 (exo) | C-8/C-9 (CH₃) | C-10 (CH₃) | Reference |

| Borneol | ¹H NMR | 4.02 (ddd) | 2.08 (m) | 1.71 (m) | 0.89 (s), 0.86 (s) | 1.01 (s) | [10][11] |

| ¹³C NMR | 78.2 | 43.4 | 43.4 | 20.2, 18.9 | 19.4 | [10][11] | |

| Isoborneol | ¹H NMR | 3.63 (ddd) | 1.69 (m) | 1.54 (m) | 0.97 (s), 0.85 (s) | 1.04 (s) | [10][11] |

| ¹³C NMR | 78.0 | 38.9 | 38.9 | 20.3, 19.9 | 11.2 | [10][11] |

Experimental Protocols

Synthesis: Reduction of Camphor with Sodium Borohydride

This procedure outlines the stereoselective reduction of a ketone (camphor) to a mixture of secondary alcohols (borneol and isoborneol). The reaction favors the formation of the exo product, isoborneol, due to the steric hindrance of the gem-dimethyl bridge hindering hydride attack from the exo face.[12][13]

Materials:

-

Camphor (e.g., 100 mg)

-

Methanol (e.g., 1.0 mL)

-

Sodium borohydride (NaBH₄) (e.g., 100 mg)

-

Ice-cold water

-

Dichloromethane (or Diethyl Ether)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

5 mL conical vial or 10 mL Erlenmeyer flask, stir bar/rod, hot plate, vacuum filtration apparatus (Hirsch funnel).

Procedure:

-

Dissolution: In a 5 mL conical vial or 10 mL Erlenmeyer flask, dissolve 100 mg of camphor in 1.0 mL of methanol. Stir until the camphor is completely dissolved.[12][13]

-

Reduction: Carefully add 100 mg of sodium borohydride in four small portions to the stirred camphor solution over a period of five minutes.[12][13] Mild bubbling may occur.

-

Heating: Gently heat the reaction mixture. Options include refluxing for 5 minutes or heating in a hot water bath for 2 minutes.[12][13]

-

Quenching & Precipitation: Cool the reaction mixture to room temperature. Carefully and slowly add approximately 3.5 mL of ice-cold water. A white precipitate of the alcohol products should form.[12][13]

-

Isolation: Collect the crude solid product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of cold water and allow it to dry on the filter under vacuum for about 10 minutes.[12]

-

Extraction & Drying: Transfer the crude solid to a clean flask. Dissolve the solid in approximately 4 mL of dichloromethane or diethyl ether. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the solution to remove any residual water. Swirl and let it stand for 5-10 minutes.

-

Final Product Recovery: Carefully decant or filter the dried solution away from the drying agent into a pre-weighed flask. Evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the final white solid product, a mixture of isoborneol and borneol.[12][14]

Separation: Dry-Column Chromatography

This method allows for the preparative separation of the diastereomers isoborneol and borneol from the synthesized mixture.

Materials:

-

Crude isoborneol/borneol mixture

-

Silica gel (200 mesh)

-

Eluent: Petroleum ether-ethyl acetate-chloroform (20:2:6 v/v/v)

-

Chromatography column (e.g., 50 x 4 cm i.d.)

-

Absolute ethanol

-

TLC plates and chamber for monitoring.

Procedure:

-

Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom. Pack the column with dry 200-mesh silica gel.[15]

-

Sample Loading: Mix the crude product with a small amount of silica gel. Carefully transfer this mixture to the top of the packed column, creating a uniform layer.[15]

-

Elution: Develop the column by adding the eluent mixture (petroleum ether-ethyl acetate-chloroform, 20:2:6). Allow the solvent to run through the column until the solvent front reaches the bottom. The separation of the component bands can be monitored by their respective Rf values on TLC.[15]

-

Fraction Collection: Once the bands corresponding to borneol and isoborneol are separated on the column, they are eluted separately from the column using absolute ethanol.[15]

-

Isomer Recovery: Concentrate the collected fractions by vacuum distillation to remove the ethanol. The purified crystals of borneol and isoborneol will be isolated from the residual solution upon standing.[15] Purity can be confirmed by TLC against known standards.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the diastereomeric ratio of isoborneol to borneol and to resolve all four stereoisomers if a chiral column is used.[4][16]

Typical GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the product mixture in a suitable volatile solvent (e.g., dichloromethane or ethanol).

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer.

-

Column: For chiral separations, a chiral column (e.g., Cydex-B) is required.[6] For simple diastereomer ratio analysis, a standard non-polar column like an HP-5MS can be used.[17]

-

GC Conditions (Example):

-

MS Conditions (Example):

-

Data Analysis: Identify peaks based on their retention times compared to standards. Quantify the relative amounts of isoborneol and borneol by integrating the area under their respective chromatographic peaks.

References

- 1. brainly.com [brainly.com]

- 2. Borneol - Wikipedia [en.wikipedia.org]

- 3. Isoborneol - Wikipedia [en.wikipedia.org]

- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 5. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Borneol | C10H18O | CID 6552009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Borneol | C10H18O | CID 64685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 464-43-7 CAS MSDS ((+)-BORNEOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cerritos.edu [cerritos.edu]

- 13. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]

- 14. odinity.com [odinity.com]

- 15. [Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

isoborneol enantiomers and their properties

An In-depth Technical Guide to the Enantiomers of Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoborneol is a bicyclic monoterpenoid alcohol that exists as a pair of enantiomers: (+)-isoborneol and (-)-isoborneol. These stereoisomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, leading to distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of isoborneol enantiomers, with a focus on experimental protocols and comparative data relevant to research and drug development.

Physicochemical Properties

The enantiomers of isoborneol exhibit identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their distinct stereochemistry can lead to different interactions with other chiral molecules, which is the basis for their separation and their varying biological activities.

| Property | (+)-Isoborneol | (-)-Isoborneol | Racemic Isoborneol |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molar Mass | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point | 212-214 °C[1] | 212-214 °C[1] | 210-215 °C[1] |

| Optical Rotation | +34.3° (in ethanol) | -34.3° (in ethanol) | 0° |

| Solubility | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene; slightly soluble in propylene glycol; very slightly soluble in water. | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene; slightly soluble in propylene glycol; very slightly soluble in water. | Soluble in ethanol, ether; sparingly soluble in hot water. |

| Odor | Celluloid-like smell[2] | Mold-like scent[2] | Piney, camphoraceous odor |

Synthesis of Isoborneol Enantiomers

Enantiomerically enriched or pure isoborneol can be synthesized through stereoselective methods, most commonly via the reduction of the corresponding camphor enantiomer.

Experimental Protocol: Stereoselective Reduction of Camphor to Isoborneol

This protocol describes the synthesis of (+)-isoborneol from (+)-camphor and (-)-isoborneol from (-)-camphor using sodium borohydride as the reducing agent.[3][4][5]

Materials:

-

(+)-Camphor or (-)-Camphor

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chosen camphor enantiomer in methanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully add deionized water to the reaction mixture to quench the excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining methanol and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude isoborneol enantiomer.

-

Purification (Optional): The crude product can be further purified by recrystallization or sublimation.

Separation of Isoborneol Enantiomers

The separation of a racemic mixture of isoborneol into its constituent enantiomers is a critical step for studying their individual properties. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) with chiral selectors are the most common methods employed.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a method for the analytical and semi-preparative separation of isoborneol enantiomers using a polysaccharide-based chiral stationary phase.[6]

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or optical rotation detector.

-

Chiral stationary phase (CSP): Cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel OD-H).

-

Mobile Phase: n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol). The optimal ratio needs to be determined empirically, but a common starting point is 90:10 (n-hexane:isopropanol).

-

Racemic isoborneol standard

-

Solvents for sample preparation (matching the mobile phase)

Procedure:

-

System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic isoborneol in the mobile phase to a suitable concentration.

-

Injection: Inject the sample onto the column.

-

Chromatographic Separation: Run the separation under isocratic conditions. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Detection: Detect the separated enantiomers using a UV detector (isoborneol has a weak chromophore, so sensitivity may be low) or, more effectively, an optical rotation detector which can distinguish between the dextrorotatory (+) and levorotatory (-) enantiomers.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition (ratio of hexane to alcohol modifier) and the column temperature. Lower temperatures and lower concentrations of the alcohol modifier generally improve resolution.[6]

Experimental Protocol: GC-MS Separation via Diastereomeric Derivatization

This method involves the derivatization of the isoborneol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[7][8][9]

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Standard achiral GC column (e.g., DB-5 or equivalent)

-

Chiral derivatizing agent: (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl, Mosher's acid chloride)[7][9]

-

Racemic isoborneol

-

Anhydrous pyridine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Reagents for workup (e.g., dilute HCl, saturated NaHCO₃ solution, brine)

-

Anhydrous sodium sulfate

Procedure:

-

Derivatization:

-

In a dry reaction vial, dissolve the racemic isoborneol in the anhydrous solvent.

-

Add anhydrous pyridine to act as a base.

-

Add the (R)-(+)-MTPA-Cl to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

-

Workup:

-

Once the reaction is complete, quench the reaction with dilute HCl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Filter the drying agent and concentrate the solution.

-

Inject the solution of the diastereomeric MTPA esters into the GC-MS.

-

The two diastereomers will have different retention times on the achiral column, allowing for their separation and quantification. The mass spectrometer can be used to confirm the identity of the derivatized products.

-

Biological Activities

While many studies have investigated the biological effects of "isoborneol," a significant portion of this research has been conducted on the racemic mixture or has not specified the enantiomer used. This makes a direct, quantitative comparison of the enantiomers' activities challenging.

Antiviral Activity

Isoborneol has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[10][11][12] Studies have shown that isoborneol can inactivate the virus directly and also inhibit viral replication.[10][12] The proposed mechanism of action involves the specific inhibition of the glycosylation of viral polypeptides, which is crucial for the formation of mature viral particles.[10] Notably, the diastereomer, borneol, did not show the same inhibitory effect on HSV-1 glycosylation, highlighting the stereochemical specificity of this activity.[10] However, these studies primarily used racemic isoborneol, and a clear comparison of the antiviral potency of the individual (+)- and (-)-enantiomers is not yet available. A study on derivatives of (-)-borneol and (-)-isoborneol showed that some derivatives containing a morpholine fragment have significant inhibitory activity against the influenza A virus.[13]

Insecticidal and Repellent Activity

Isoborneol has been investigated for its insecticidal and repellent properties. One study reported that isoborneol displayed 95% repellent activity against subterranean termites at a concentration of 500 ppm. Research on isoborneol derivatives has shown activity against the common housefly (Musca domestica) and the mosquito Culex quinquefasciatus.[1][2][14][15] However, these studies often use "isoborneol" without specifying the enantiomer, making it difficult to attribute the activity to a specific stereoisomer.

Penetration Enhancer in Drug Delivery

Isoborneol is recognized for its ability to enhance the penetration of other drugs across biological barriers like the skin. This effect is attributed to its ability to disrupt the highly ordered structure of the stratum corneum lipids. While the penetration-enhancing effects of terpenes are well-documented, studies directly comparing the efficacy of (+)-isoborneol versus (-)-isoborneol are limited. However, research on other chiral terpenes, such as carvone, has shown a clear enantioselective penetration enhancing effect, suggesting that the stereochemistry of isoborneol could also play a significant role in its performance as a penetration enhancer.[16]

Visualizations

Synthesis and Separation Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of racemic isoborneol from camphor, followed by the chiral separation of the enantiomers.

Caption: Workflow for isoborneol enantiomer synthesis and separation.

Proposed Mechanism of Antiviral Action (General)

The following diagram illustrates the proposed general mechanism of HSV-1 inhibition by isoborneol, which involves the disruption of viral glycoprotein processing. As this mechanism has not been elucidated at a detailed signaling pathway level, a simplified logical relationship is presented.

Caption: Inhibition of viral glycoprotein glycosylation by isoborneol.

Conclusion

The enantiomers of isoborneol, while sharing many fundamental physicochemical properties, exhibit distinct characteristics, particularly in their interaction with other chiral systems. This is evident in their separation on chiral stationary phases and is strongly suggested in their biological activities. The stereoselective synthesis from camphor enantiomers and subsequent chiral separation are well-established procedures, providing access to enantiomerically pure samples for further investigation.

While current research has highlighted the potential of isoborneol in antiviral and insecticidal applications, as well as in drug delivery, a significant knowledge gap remains regarding the specific contributions of each enantiomer to these effects. Future research should focus on the quantitative comparison of the biological activities of (+)- and (-)-isoborneol to fully elucidate their structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level, including the identification of specific signaling pathways, will be crucial for the rational design and development of new therapeutic agents and drug delivery systems based on these versatile chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Insecticidal activity of isoborneol derivatives against <i>Musca domestica</i> adults and <i>Culex quinquefasciatus</i> larvae - ProQuest [proquest.com]

- 3. odinity.com [odinity.com]

- 4. cerritos.edu [cerritos.edu]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Isoborneol | HSV | TargetMol [targetmol.com]

- 13. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insecticidal activity of isoborneol derivatives against Musca domestica adults and Culex quinquefasciatus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective penetration enhancing effect of carvone on the in vitro transdermal permeation of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Isoborneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoborneol, a bicyclic monoterpene alcohol, is a natural compound found in the essential oils of various medicinal plants. As an isomer of the more commonly known borneol, isoborneol has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of isoborneol, with a focus on its antiviral, neuroprotective, anti-inflammatory, antimicrobial, and potential anticancer and analgesic effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms of action.

Antiviral Activity

Isoborneol has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). Research indicates that isoborneol exerts a dual-action mechanism against the virus.

Quantitative Data: Anti-HSV-1 Activity

| Parameter | Virus | Concentration/Value | Effect | Citation |

| Virucidal Activity | HSV-1 | Not specified | Inactivation by almost 4 log10 values within 30 minutes of exposure. | [1] |

| Viral Replication Inhibition | HSV-1 | 0.06% | Complete inhibition of viral replication. | [1] |

| Cytotoxicity (CC50) | Human and monkey cell lines | > 0.08% | No significant cytotoxicity observed at concentrations effective against HSV-1. | [1] |

Mechanism of Action: Inhibition of Viral Glycoprotein Glycosylation

The primary antiviral mechanism of isoborneol against HSV-1 involves the specific inhibition of the glycosylation of viral polypeptides. This disruption prevents the proper formation of mature viral glycoproteins gB and gD, which are crucial for viral entry and cell-to-cell spread.[1]

Experimental Protocol: Plaque Reduction Assay for HSV-1

Objective: To determine the inhibitory effect of isoborneol on HSV-1 replication.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

-

Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

-

Isoborneol solution (dissolved in a suitable solvent like DMSO, then diluted in media)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 6-well plates and grow to confluence.

-

Pre-treat the confluent cell monolayers with various non-toxic concentrations of isoborneol for a specified time (e.g., 2 hours).

-

Infect the cells with a known multiplicity of infection (MOI) of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add an overlay medium containing methylcellulose and the respective concentrations of isoborneol to each well.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no isoborneol treatment).

Neuroprotective Effects

Isoborneol has shown significant promise as a neuroprotective agent, particularly in models of oxidative stress-induced neuronal cell death, which is relevant to neurodegenerative diseases like Parkinson's disease.

Quantitative Data: Neuroprotection in SH-SY5Y Cells

| Model | Cell Line | Treatment | Effect | Citation |

| 6-hydroxydopamine (6-OHDA)-induced apoptosis | Human neuroblastoma SH-SY5Y cells | Pre-treatment with Isoborneol | Significantly reduced 6-OHDA-induced generation of reactive oxygen species (ROS) and intracellular calcium increase. Reversed apoptosis induced by 6-OHDA. | [2][3] |

Mechanism of Action: Modulation of Apoptotic and Survival Pathways

Isoborneol's neuroprotective effects are mediated through the modulation of several key signaling pathways involved in apoptosis and cell survival. It has been shown to prevent the decrease in the Bax/Bcl-2 ratio, inhibit the activation of c-Jun N-terminal kinase (JNK), and activate Protein Kinase C (PKC), which is suppressed by 6-OHDA.[2][3] Furthermore, it inhibits the activity of caspase-3 and the translocation of cytochrome C from the mitochondria to the cytosol.[2][3]

Experimental Protocol: MTT Assay for Neuroprotection

Objective: To assess the protective effect of isoborneol against 6-OHDA-induced cytotoxicity in SH-SY5Y cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F-12 medium supplemented with FBS

-

6-hydroxydopamine (6-OHDA)

-

Isoborneol solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of isoborneol for a defined period (e.g., 2 hours).

-

Induce neurotoxicity by adding a specific concentration of 6-OHDA to the wells (except for the control group) and incubate for 24 hours.

-

Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Activity

Isoborneol has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Studies on borneol, an isomer of isoborneol, suggest that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While direct quantitative data for isoborneol's anti-inflammatory effects are still emerging, the activity of its isomer provides a strong basis for its potential in this area.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of isoborneol.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Isoborneol suspension (in a suitable vehicle like 1% carboxymethyl cellulose)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer isoborneol orally at different doses to the test groups. The control group receives the vehicle, and the standard group receives indomethacin.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

Antimicrobial Activity

Isoborneol has been reported to exhibit antimicrobial activity, although specific quantitative data for the pure compound are limited. Studies on essential oils containing isoborneol and derivatives of its isomer, borneol, provide insights into its potential in this area.

Quantitative Data: Antimicrobial Activity

| Compound/Product | Microorganism | MIC (Minimum Inhibitory Concentration) | Citation |

| Cinnamomum camphora chvar. Borneol essential oil (containing isoborneol) | Staphylococcus epidermidis | 0.5 mg/mL | [4] |

| l-Borneol derivative (F131) | Staphylococcus aureus (clinical isolates) | 8–16 µg/mL | |

| l-Borneol derivative (F131) | Candida albicans (clinical isolates) | 32–128 µg/mL |

Mechanism of Action

The precise antimicrobial mechanism of isoborneol is not fully elucidated but is thought to involve the disruption of microbial cell membranes, leading to leakage of intracellular components and eventual cell death.[4] This is a common mechanism for many monoterpenes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of isoborneol against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isoborneol solution

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a two-fold serial dilution of isoborneol in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no isoborneol) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of isoborneol that completely inhibits the visible growth of the microorganism.

Anticancer and Analgesic Activities

While preliminary studies and the known activities of related terpenes suggest that isoborneol may possess anticancer and analgesic properties, there is a notable lack of specific quantitative data (e.g., IC50 values against cancer cell lines, ED50 values in analgesic models) for isoborneol in the currently available scientific literature. Further research is required to fully characterize these potential biological activities and their underlying mechanisms.

Conclusion

Isoborneol is a promising natural compound with a range of well-documented biological activities, particularly in the antiviral and neuroprotective arenas. Its mechanisms of action, involving the modulation of key signaling pathways, make it an attractive candidate for further investigation in drug discovery and development. While its anti-inflammatory and antimicrobial potentials are evident, more research is needed to quantify these effects and elucidate the precise molecular targets. The potential anticancer and analgesic properties of isoborneol represent an open area for future research. This technical guide provides a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of this versatile monoterpene.

References

Isoborneol in Traditional Medicine: A Technical Guide for Researchers

Abstract

Isoborneol, a bicyclic monoterpenoid and an isomer of borneol, is a constituent of essential oils from various medicinal plants.[1][2] Traditionally, it has been utilized in various medicinal systems for its aromatic and therapeutic properties.[3] This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of isoborneol, focusing on its pharmacological activities, mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of isoborneol research and highlighting its potential as a therapeutic agent.

Introduction

Isoborneol (exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a naturally occurring organic compound with a characteristic camphor-like odor.[4] It is found in a variety of plants, including rosemary, ginger, nutmeg, and cannabis.[1] In traditional medicine, particularly in Chinese medicine, isoborneol, often as a component of "synthetic Bingpian" (a mixture of borneol and isoborneol), is used for its purported analgesic, anti-inflammatory, and neuroprotective effects.[5][6] This guide will systematically review the scientific literature to provide a detailed understanding of isoborneol's therapeutic potential.

Pharmacological Activities

Scientific investigations have explored several pharmacological activities of isoborneol, corroborating some of its traditional uses. The primary areas of research include its neuroprotective, antiviral, anti-inflammatory, and analgesic properties.

Neuroprotective Effects

Isoborneol has demonstrated significant neuroprotective potential in preclinical studies, particularly in models of neurodegenerative diseases like Parkinson's disease.[7][8] Studies have shown that isoborneol can protect neuronal cells from oxidative stress-induced apoptosis.[2][9]

Antiviral Activity

Isoborneol has been identified as a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1).[9][10] Research indicates that it can directly inactivate the virus and inhibit its replication.[10]

Anti-inflammatory Properties

The anti-inflammatory effects of isoborneol have been evaluated in various in vitro and in vivo models. It has been shown to reduce inflammation by modulating the production of pro-inflammatory cytokines.[11][12]

Analgesic Effects

Traditional use of isoborneol for pain relief is supported by modern pharmacological studies. It has been shown to possess analgesic properties in models of nociceptive pain.[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies on isoborneol.

Table 1: Neuroprotective Effects of Isoborneol

| Experimental Model | Cell Line/Animal | Treatment | Concentration/Dose | Outcome | Reference |

| 6-OHDA-induced apoptosis | SH-SY5Y human neuroblastoma cells | Pretreatment with isoborneol | 50, 100, 200 µM | Increased cell viability, reduced ROS generation, decreased intracellular Ca2+, inhibited caspase-3 activity | [2][9] |

| 6-OHDA-induced toxicity | SH-SY5Y cells | Pretreatment with isoborneol | 5 µM | Significantly restored cell viability, decreased LDH activity, reduced intracellular ROS | [15] |

| MPTP-induced Parkinson's disease | C57BL/6 mice | (+)-Borneol | Not specified | Reduced loss of dopaminergic neurons, inhibited neuroinflammation (decreased IL-1β, IL-6, TNF-α) | [16] |

Table 2: Antiviral Activity of Isoborneol

| Experimental Model | Virus | Cell Line | Concentration | Outcome | Reference |

| Viral replication inhibition | Herpes Simplex Virus Type 1 (HSV-1) | Vero cells | 0.06% | Complete inhibition of viral replication | [10] |

| Virucidal assay | Herpes Simplex Virus Type 1 (HSV-1) | - | Not specified | Inactivated HSV-1 by almost 4 log10 values within 30 min | [10] |

Table 3: Anti-inflammatory and Analgesic Effects of Isoborneol

| Experimental Model | Animal Model | Treatment | Dose | Outcome | Reference |

| Xylene-induced ear edema | Mice | Topical application of BEO (18.2% borneol) | Not specified | Significantly reduced auricle swelling | [12] |

| Acetic acid-induced writhing | Mice | Topical application of BEO (18.2% borneol) | Not specified | Significantly reduced writhing responses, decreased serum PGE2 and TRPM8 | [14] |

| LPS-induced acute lung injury | Mice | Borneol | Not specified | Reduced inflammatory infiltration and cytokine production (TNF-α, IL-1β, IL-6) | [17] |

| Photodynamic therapy of acne | Rats | Borneol | Not specified | Decreased auricular swelling rate and pain threshold, reduced macrophage and lymphocyte infiltration | [13] |

Table 4: Pharmacokinetics and Safety Profile of Isoborneol

| Parameter | Animal Model | Route of Administration | Value | Reference |

| Lower Limit of Quantification (in plasma) | Rat | - | 0.98 nmol/L | [18][19] |

| LD50 (Oral) | Rat | Oral | 5033 - 5200 mg/kg | [1][8] |

| LD50 (Oral) | Mouse | Oral | 1750 - 4960 mg/kg (isomer dependent) | [1][5] |

| LD50 (Dermal) | Rabbit | Dermal | > 5000 mg/kg | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neuroprotection Assay: 6-OHDA-Induced Apoptosis in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates. For neuroprotective assessment, cells are pre-treated with various concentrations of isoborneol (e.g., 0.1–100 µM) for a specified period (e.g., 3 hours).[15]

-

Induction of Apoptosis: 6-hydroxydopamine (6-OHDA) is added to the culture medium at a final concentration of 100 µM to induce apoptosis, and the cells are incubated for an additional 24 hours.[15]

-

Cell Viability Assessment (MTT Assay): After treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[21]

-

Apoptosis Detection (Annexin V/PI Staining): Apoptosis can be quantified using flow cytometry after staining the cells with an Annexin V-FITC and Propidium Iodide (PI) kit. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][22]

Antiviral Assay: Plaque Reduction Assay for HSV-1

-

Cell and Virus Culture: Vero (monkey kidney epithelial) cells are grown in a suitable medium. Herpes Simplex Virus Type 1 (HSV-1) stocks are prepared and titrated on Vero cell monolayers.

-

Infection and Treatment: Confluent monolayers of Vero cells in multi-well plates are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units) for 1 hour at 37°C. After absorption, the virus-containing medium is removed, and the cells are overlaid with a medium containing various concentrations of isoborneol and a gelling agent (e.g., carboxymethyl cellulose).[23]

-

Plaque Visualization and Counting: After a suitable incubation period (e.g., 2-3 days) to allow for plaque formation, the cells are fixed and stained with a staining solution (e.g., crystal violet). The number of plaques in each well is counted, and the percentage of plaque inhibition is calculated relative to the untreated virus control.[23] The IC50 value (the concentration required to inhibit 50% of plaque formation) is then determined.[23]

Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice

-

Animal Model: Male or female mice (e.g., Kunming or BALB/c) are used.

-

Treatment: The test substance (isoborneol or a formulation containing it) is applied topically to the right ear of each mouse. The left ear serves as a control. A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) is also included.

-

Induction of Edema: A short time after treatment (e.g., 30 minutes), a fixed volume (e.g., 20 µL) of xylene is applied to the inner and outer surfaces of the right ear to induce inflammation and edema.[3][24]

-

Measurement of Edema: After a specific period (e.g., 1-2 hours) following xylene application, the mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the right and left ear punches is calculated as the measure of edema. The percentage of inhibition of edema is calculated in comparison to the vehicle-treated control group.[3]

Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

-

Animal Model: Male or female mice are used.

-

Treatment: Animals are divided into groups and treated with the test substance (isoborneol), a vehicle control, or a standard analgesic drug (e.g., diclofenac sodium) via a suitable route of administration (e.g., oral or intraperitoneal).[25]

-